A Comprehensive Technical Guide to 4-Carbethoxyhexafluorobutyryl Chloride
A Comprehensive Technical Guide to 4-Carbethoxyhexafluorobutyryl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Carbethoxyhexafluorobutyryl chloride, also known by its IUPAC name ethyl 5-chloro-2,2,3,3,4,4-hexafluoro-5-oxopentanoate, is a fluorinated organic compound of significant interest in analytical chemistry and as a building block in medicinal chemistry. Its unique structure, featuring a reactive acyl chloride, a stable ethyl ester, and a perfluorinated carbon chain, imparts valuable properties for chemical derivatization and the synthesis of novel molecules.
The incorporation of fluorine atoms into organic molecules is a widely recognized strategy in drug discovery to enhance metabolic stability, bioavailability, and binding affinity.[1][2][3] As a fluorinated building block, 4-Carbethoxyhexafluorobutyryl chloride offers a versatile platform for introducing a hexafluorinated moiety into a target molecule, potentially improving its pharmacokinetic and pharmacodynamic profile.[4][5]
This technical guide provides a comprehensive overview of the chemical and physical properties, a plausible synthesis route, predicted spectroscopic data, and detailed experimental protocols for the application of 4-Carbethoxyhexafluorobutyryl chloride, with a focus on its utility in analytical and pharmaceutical research.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 4-Carbethoxyhexafluorobutyryl chloride is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₅ClF₆O₃ | [6] |
| Molecular Weight | 286.56 g/mol | [6] |
| CAS Number | 18381-53-8 | [6] |
| Appearance | Colorless liquid | |
| Boiling Point | 158-160 °C | |
| Density | 1.47 g/cm³ | |
| Refractive Index | 1.359 | |
| Synonyms | Ethyl hexafluoroglutaryl chloride, 4-Carboethoxyhexafluorobutyryl chloride | [6] |
Synthesis Pathway
Caption: Proposed synthesis of 4-Carbethoxyhexafluorobutyryl chloride.
Experimental Protocol: Synthesis of Monoethyl Hexafluoroglutarate
This protocol is adapted from general methods for the monoesterification of cyclic anhydrides.[7][8]
-
To a stirred solution of hexafluoroglutaric anhydride (1.0 eq) in anhydrous diethyl ether at 0 °C, add anhydrous ethanol (1.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
The solvent is removed under reduced pressure to yield the crude monoethyl hexafluoroglutarate.
-
Purification can be achieved by vacuum distillation or column chromatography on silica gel.
Experimental Protocol: Synthesis of 4-Carbethoxyhexafluorobutyryl Chloride
This protocol is based on standard procedures for the conversion of carboxylic acids to acyl chlorides.
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add monoethyl hexafluoroglutarate (1.0 eq).
-
Slowly add thionyl chloride (1.2 eq) to the flask at room temperature. A catalytic amount of dimethylformamide (DMF) may be added to facilitate the reaction.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, remove the excess thionyl chloride by distillation.
-
The crude 4-Carbethoxyhexafluorobutyryl chloride is then purified by fractional distillation under reduced pressure.
Spectroscopic Data (Predicted)
Due to the lack of publicly available experimental spectra, this section provides predicted spectroscopic data based on the known structure of 4-Carbethoxyhexafluorobutyryl chloride and typical values for similar functional groups.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, showing signals only for the ethyl group.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.4 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| ~1.4 | Triplet (t) | 3H | -O-CH₂-CH₃ |
¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule, influenced by the strong electron-withdrawing effects of the fluorine and oxygen atoms.
| Chemical Shift (ppm) | Assignment |
| ~168 | C =O (acyl chloride) |
| ~160 | C =O (ester) |
| ~110-120 (multiplet) | -C F₂-C F₂-C F₂- |
| ~64 | -O-CH₂ -CH₃ |
| ~14 | -O-CH₂-CH₃ |
¹⁹F NMR Spectroscopy
The fluorine NMR spectrum is predicted to show three distinct signals for the three non-equivalent difluoro methylene groups.
| Chemical Shift (ppm, relative to CFCl₃) | Assignment |
| ~ -115 to -125 | -CF₂-C(=O)Cl |
| ~ -120 to -130 | -CF₂-CF₂-CF₂- |
| ~ -110 to -120 | -CF₂-C(=O)OEt |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl groups and the carbon-fluorine bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1810 | Strong | C=O stretch (acyl chloride) |
| ~1750 | Strong | C=O stretch (ester) |
| ~1100-1300 | Strong | C-F stretch |
| ~2980 | Medium | C-H stretch (aliphatic) |
Mass Spectrometry (MS)
In mass spectrometry, 4-Carbethoxyhexafluorobutyryl chloride is expected to undergo fragmentation at the acyl chloride and ester functionalities.
| m/z | Possible Fragment |
| 286/288 | [M]⁺ (Molecular ion peak with ³⁵Cl/³⁷Cl isotopes) |
| 251 | [M - Cl]⁺ |
| 241 | [M - OEt]⁺ |
| 213 | [M - CO₂Et]⁺ |
| 69 | [CF₃]⁺ |
| 45 | [OEt]⁺ |
| 29 | [CH₂CH₃]⁺ |
Applications in Research and Development
Derivatizing Agent for GC-MS Analysis
4-Carbethoxyhexafluorobutyryl chloride is primarily utilized as a derivatizing agent to improve the gas chromatographic properties and mass spectrometric detection of polar analytes containing primary and secondary amine or hydroxyl groups.[9] The derivatization process increases the volatility and thermal stability of the analytes while introducing a fluorinated tag that can enhance ionization efficiency and produce characteristic mass spectral fragments.
Caption: General workflow for derivatization using 4-Carbethoxyhexafluorobutyryl chloride.
This is a general protocol adapted from procedures for the derivatization of amphetamines.[9]
-
Sample Preparation: Evaporate a known amount of the amine-containing sample to dryness under a gentle stream of nitrogen in a reaction vial.
-
Reconstitution: Add 100 µL of an aprotic solvent (e.g., acetonitrile or ethyl acetate) to dissolve the residue.
-
Derivatization: Add 50 µL of 4-Carbethoxyhexafluorobutyryl chloride and 10 µL of a catalyst such as pyridine.
-
Reaction: Cap the vial tightly and heat at 60-70 °C for 30 minutes.
-
Quenching: Cool the vial to room temperature. The reaction can be quenched by the addition of a small amount of an alcohol (e.g., methanol) to react with the excess acyl chloride.
-
Analysis: Inject an aliquot of the reaction mixture directly into the GC-MS system.
Role in Drug Development
The presence of the hexafluorinated chain makes 4-Carbethoxyhexafluorobutyryl chloride an attractive building block for medicinal chemistry. The introduction of perfluorinated segments into drug candidates can lead to:
-
Increased Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic cleavage by cytochrome P450 enzymes, which can increase the half-life of a drug.[1][5]
-
Enhanced Lipophilicity: The fluorinated chain can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes and the blood-brain barrier.[2]
-
Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the fluorine atoms can alter the pKa of nearby functional groups, which can influence drug-receptor interactions and solubility.[3]
By reacting 4-Carbethoxyhexafluorobutyryl chloride with various nucleophiles, medicinal chemists can synthesize a diverse range of novel compounds with potentially improved therapeutic properties.
Conclusion
4-Carbethoxyhexafluorobutyryl chloride is a valuable reagent with dual utility in analytical chemistry and drug discovery. Its primary role as a derivatizing agent for GC-MS analysis is well-established, enabling the sensitive detection of polar analytes. Furthermore, its structure as a fluorinated building block presents significant opportunities for the synthesis of novel pharmaceutical compounds with enhanced properties. This technical guide provides a foundational understanding of its properties, synthesis, and applications, intended to support researchers in leveraging this versatile molecule in their scientific endeavors.
References
- 1. books.rsc.org [books.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Carbethoxyhexafluorobutyryl chloride | C7H5ClF6O3 | CID 161251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN101333165B - Method for synthesizing monomethyl glutarate - Google Patents [patents.google.com]
- 8. CN102260171A - Synthesis method of glutaric acid monomethyl ester sodium salt and glutaric acid monomethyl ester - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
